molecular formula C10H15N5 B11732932 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B11732932
M. Wt: 205.26 g/mol
InChI Key: CCIXKBYJVJSDNS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-10(13-14(8)2)11-7-9-4-5-12-15(9)3/h4-6H,7H2,1-3H3,(H,11,13)

InChI Key

CCIXKBYJVJSDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C

Origin of Product

United States

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